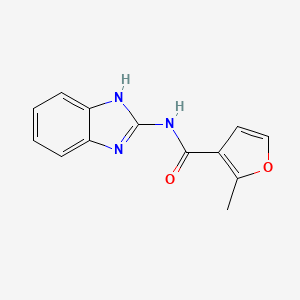![molecular formula C14H13NO4 B5775354 {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as MFA-PA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is not fully understood. However, studies have suggested that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have various biochemical and physiological effects. Studies have shown that {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to induce apoptosis in cancer cells. {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has several advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over the purity and concentration of the compound. Additionally, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has been found to have low toxicity, making it suitable for use in cell culture experiments. However, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid has limitations in terms of its solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for research on {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. One area of interest is in the development of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid derivatives with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in cancer cells and inflammatory diseases. Finally, studies are needed to investigate the potential use of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid in combination with other cancer therapies to enhance their efficacy.
Conclusion:
In conclusion, {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is a synthetic compound with potential applications in various fields of scientific research, particularly in cancer research and the treatment of inflammatory diseases. The synthesis method for {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid is well-established, and the compound has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid and its potential applications in combination with other cancer therapies.
Méthodes De Synthèse
{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid can be synthesized through a multistep process involving the reaction of 2-methyl-3-furoic acid with aniline, followed by acylation with 4-chloroacetic acid. The resulting intermediate is then reduced to yield {4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid. This method has been reported to yield a high purity product, making it suitable for various research applications.
Propriétés
IUPAC Name |
2-[4-[(2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-12(6-7-19-9)14(18)15-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLIRBDGNUAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7031226 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)


![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)






![N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)